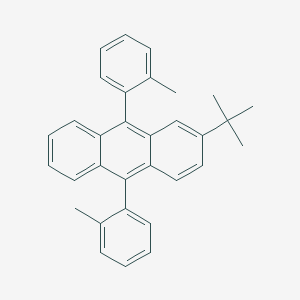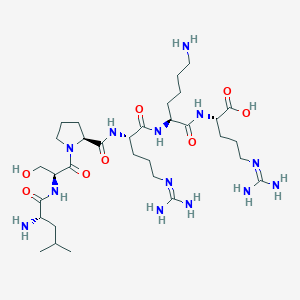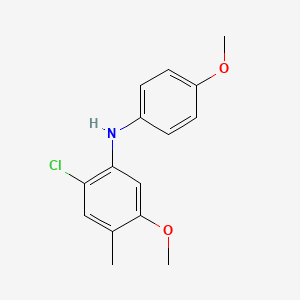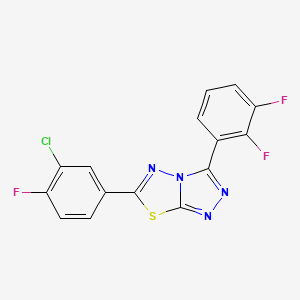![molecular formula C9H8N2O2S B15173112 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde CAS No. 920536-37-4](/img/structure/B15173112.png)
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is a heterocyclic compound that features both imidazole and furan rings The imidazole ring is known for its presence in many biologically active molecules, while the furan ring is a common motif in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of catalytic cyclization and functional group compatibility, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.
Major Products
Oxidation: 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carboxylic acid.
Reduction: 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-methanol.
Substitution: Various substituted imidazole and furan derivatives.
Scientific Research Applications
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is not well-documented. compounds containing imidazole rings often interact with biological targets such as enzymes and receptors. The furan ring may also contribute to the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
5-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an acetic acid moiety.
Uniqueness
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is unique due to the presence of both imidazole and furan rings, which can confer a combination of biological activity and chemical reactivity. This dual functionality makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
920536-37-4 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-[(5-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2S/c1-6-4-10-9(11-6)14-8-3-2-7(5-12)13-8/h2-5H,1H3,(H,10,11) |
InChI Key |
WFUCARHAXBRQOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)SC2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)


![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)

![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)
![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)

![12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione](/img/structure/B15173089.png)

![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
